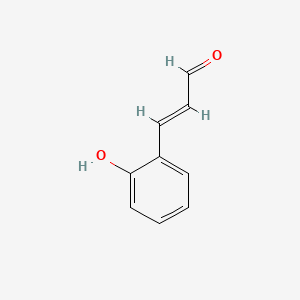

2-Hydroxycinnamaldehyde

Description

Origin and Isolation from Cinnamomum cassia

2-Hydroxycinnamaldehyde (B114546) is a phenylpropanoid that can be isolated from the bark of Cinnamomum cassia, also known as Chinese cassia or Chinese cinnamon. medchemexpress.commedchemexpress.comalfachemic.commedchemexpress.com This evergreen tree, belonging to the Lauraceae family, is native to Southern China, Bangladesh, India, and Vietnam. alfachemic.com The bark of Cinnamomum cassia is a well-known source of various bioactive compounds, with cinnamaldehyde (B126680) being the primary component of its volatile oil. biointerfaceresearch.com

The isolation of this compound from the stem bark of Cinnamomum cassia typically involves extraction followed by purification techniques such as silica (B1680970) column chromatography and high-performance liquid chromatography (HPLC). nih.govthieme-connect.comkribb.re.kr Researchers have successfully purified this biologically active agent to study its chemical structure and pharmacological activities. nih.govthieme-connect.com The structure of the isolated compound has been elucidated using advanced analytical methods like 500 MHz NMR experiments. nih.govkribb.re.kr While conventional methods like Soxhlet extraction, hydrodistillation, and steam distillation have been used, modern green extraction technologies are also being explored for their efficiency and environmental benefits. biointerfaceresearch.com

Historical Context of Cinnamaldehyde and Derivatives in Research

The study of cinnamaldehyde and its derivatives has a rich history. Cinnamaldehyde itself was first isolated from cinnamon essential oil in 1834 by Jean-Baptiste Dumas and Eugène-Melchior Péligot. wikipedia.orgresearchgate.net A couple of decades later, in 1854, the Italian chemist Luigi Chiozza accomplished its synthesis in the laboratory. wikipedia.orgresearchgate.net The molecular formula of cinnamaldehyde was first determined by Dumas and Péligot in 1834, and its structural formula was later established by Emil Erlenmeyer in 1866. github.io

Cinnamon has been used for centuries, not just as a spice, but also in traditional medicine. researchgate.net This historical use has spurred scientific interest in its chemical constituents. Research into cinnamaldehyde derivatives, such as this compound, is a continuation of this long-standing exploration of the medicinal properties of cinnamon. rjptonline.org These derivatives have been investigated for a range of biological activities, building upon the foundational knowledge of cinnamaldehyde's effects. biocrates.comspandidos-publications.comspandidos-publications.com For instance, studies have explored the anti-inflammatory and immunomodulatory effects of this compound and other related compounds. rjptonline.orgmdpi.com

Significance as a Phenylpropanoid Compound

This compound belongs to the diverse class of plant secondary metabolites known as phenylpropanoids. medchemexpress.commedchemexpress.comwikipedia.orgfrontiersin.org Phenylpropanoids are synthesized by plants from the amino acids phenylalanine and tyrosine through the shikimate pathway. wikipedia.orgwikipedia.orgnih.gov Their name originates from the six-carbon aromatic phenyl group and the three-carbon propene tail of coumaric acid, a central intermediate in their biosynthesis. wikipedia.org

In plants, phenylpropanoids serve a multitude of essential functions. They are crucial components of structural polymers like lignin (B12514952) and suberin, provide protection against UV radiation, and act as a defense mechanism against herbivores and pathogens. wikipedia.orgfrontiersin.orgnih.govfrontiersin.org They also play a role in plant-pollinator interactions as floral pigments and scent compounds. wikipedia.org The broad biological activities of phenylpropanoids are not limited to plants; they are also important components of the human diet and have been studied for their potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective activities. frontiersin.org The classification of this compound as a phenylpropanoid places it within this significant group of natural compounds with diverse and important biological roles. medchemexpress.commedchemexpress.comelsevierpure.comacs.org

Overview of Broad Pharmacological Properties

Academic research has revealed that this compound possesses a wide range of pharmacological properties. github.iosmolecule.com These activities are largely attributed to its chemical structure, which includes a highly reactive α,β-unsaturated carbonyl group.

Key researched properties include:

Antitumor Activity: this compound has demonstrated antitumor effects in various cancer cell lines, including colon, breast, head and neck, and prostate cancer. spandidos-publications.comsmolecule.commdpi.comnih.govelsevierpure.com Research indicates that it can induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress signaling pathways crucial for cancer growth, such as the Wnt/β-catenin and STAT3 pathways. medchemexpress.comelsevierpure.comnih.govnih.gov

Anti-inflammatory Activity: The compound has been shown to possess anti-inflammatory properties. smolecule.commdpi.comontosight.ainih.gov Studies have indicated its potential to alleviate inflammatory conditions by modulating inflammatory responses. mdpi.comsmolecule.com For example, it has been shown to inhibit nitric oxide production and NF-κB transcriptional activity. rjptonline.orgmdpi.com

Antioxidant Activity: this compound exhibits antioxidant properties, which can help protect cells from damage caused by oxidative stress. smolecule.commdpi.comontosight.ai

Antimicrobial Activity: Research suggests that this compound has efficacy against certain bacteria and fungi, indicating its potential as an antimicrobial agent. smolecule.comontosight.ai

The diverse pharmacological activities of this compound make it a compound of significant interest for further research and potential development of new therapeutic agents. ontosight.ai

Interactive Data Table: Investigated Pharmacological Activities of this compound

| Pharmacological Activity | Research Findings | Relevant Signaling Pathways/Mechanisms |

| Antitumor | Induces apoptosis and inhibits proliferation in various cancer cell lines. spandidos-publications.comsmolecule.comspandidos-publications.com | Wnt/β-catenin, STAT3, NF-κB, AP-1. medchemexpress.comspandidos-publications.comnih.gov |

| Anti-inflammatory | Reduces inflammatory responses. mdpi.comsmolecule.com | Inhibition of nitric oxide production, NF-κB activation. rjptonline.orgmdpi.com |

| Antioxidant | Protects cells from oxidative damage. mdpi.comontosight.ai | Scavenging of reactive oxygen species. mdpi.com |

| Antimicrobial | Shows activity against certain bacteria and fungi. smolecule.comontosight.ai | Not extensively detailed in the provided context. |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-hydroxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-7,11H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDNZCQPDVTDET-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295133 | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60125-23-7, 3541-42-2 | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60125-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamaldehyde, o-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003541422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 - 132 °C | |

| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms of Action

Cellular Signaling Pathway Modulation

2-Hydroxycinnamaldehyde (B114546) (2-HCA) has been identified as a modulator of key cellular signaling pathways implicated in cell proliferation and survival. Research has demonstrated its ability to interfere with the Wnt/β-catenin and STAT3 signaling cascades, which are often dysregulated in various pathological conditions.

Investigations into the molecular activity of this compound reveal its role as an inhibitor of the Wnt/β-catenin signaling pathway. capes.gov.bracs.orgmedchemexpress.com This pathway is crucial for cell fate determination, and its aberrant activation is a hallmark of numerous diseases. The inhibitory action of 2-HCA is characterized by the suppression of key transcriptional activities and the subsequent downregulation of specific target genes.

This compound has been shown to inhibit the transcriptional activity of the β-catenin/T-cell factor (TCF) complex. capes.gov.bracs.org In human colon cancer cells with dysregulated Wnt/β-catenin signaling, 2-HCA significantly suppresses the binding of the β-catenin/TCF complex to its specific DNA targets in the nucleus. capes.gov.bracs.org This interference with the transcriptional machinery is a primary mechanism by which 2-HCA modulates the Wnt pathway. Studies in HCT116 colon cancer cells and HEK293 cells have confirmed this inhibitory effect on β-catenin/TCF-mediated transcription. capes.gov.bracs.orgnih.gov

A direct consequence of inhibiting β-catenin/TCF transcriptional activity is the reduced expression of Wnt target genes that are critical for cell growth and survival. nih.gov Research has demonstrated that this compound treatment leads to the downregulation of several of these key genes. capes.gov.bracs.org In ex vivo biochemical analyses of tumors, 2-HCA was found to suppress Wnt target genes associated with tumor growth, including β-catenin itself, c-myc, cyclin D1, and survivin. capes.gov.bracs.orgnih.gov

| Wnt Target Gene | Primary Function in Cell Signaling |

| c-myc | A proto-oncogene that codes for a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. nih.gov |

| cyclin D1 | A key regulatory protein that governs the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. nih.govmdpi.com |

| survivin | A member of the inhibitor of apoptosis (IAP) family that plays a role in both inhibiting apoptosis and regulating cell division. |

In addition to its effects on the Wnt/β-catenin pathway, this compound is recognized as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. medchemexpress.comresearchgate.netnih.gov Constitutive activation of STAT3 is linked to the progression of various human cancers, making it a significant therapeutic target. researchgate.netnih.gov The compound exerts its inhibitory effect through direct interaction with the STAT3 protein and by preventing its critical activation step. oup.com

Biochemical studies have confirmed that this compound directly binds to the STAT3 protein. nih.govoup.comresearchgate.net This physical interaction has been validated through multiple experimental approaches, including pull-down assays using biotin-conjugated 2-HCA, drug affinity responsive target stability (DARTS) experiments, and the cellular thermal shift assay (CETSA). researchgate.netnih.govnih.gov This direct binding is a key element in its mechanism of action, leading to the selective inhibition of STAT3 activity. researchgate.netnih.govresearchgate.net

A critical step in the activation of the canonical STAT3 pathway is the phosphorylation of the tyrosine 705 (Tyr705) residue. mdpi.com this compound has been shown to effectively inhibit this phosphorylation event in cancer cells. researchgate.netnih.govnih.gov By preventing the phosphorylation at Tyr705, 2-HCA blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, which in turn leads to the downregulation of its target genes. researchgate.netnih.govnih.gov This inhibition of phosphorylation has been observed in both constitutive and inducible STAT3 activation contexts. researchgate.netnih.gov Research also indicates that the inhibition of pyruvate (B1213749) kinase M2 (PKM2) by 2-HCA can lead to a decrease in PKM2-mediated STAT3 phosphorylation at the Tyr705 site. nih.gov

| Mechanism of STAT3 Inhibition | Key Research Finding |

| Direct Binding | Confirmed via pull-down assays, DARTS, and CETSA, showing a direct physical interaction between 2-HCA and the STAT3 protein. researchgate.netnih.govnih.gov |

| Phosphorylation Inhibition | Prevents the phosphorylation of the critical Tyr705 residue, blocking STAT3 activation, dimerization, and nuclear translocation. researchgate.netnih.govnih.gov |

STAT3 Pathway Inhibition

Downregulation of STAT3 Target Genes (MEK5, cyclin D1, Bcl-2, Bcl-xL, Mcl-1, survivin)

This compound (HCA) has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.gov The therapeutic strategy of inhibiting this pathway is being explored for human cancers where STAT3 is constitutively active. nih.govnih.govresearchgate.net HCA has been shown to inhibit both constitutive and inducible STAT3 activation. nih.govnih.govresearchgate.net By directly binding to STAT3, HCA prevents its phosphorylation at the tyrosine 705 residue, which in turn inhibits dimer formation and nuclear translocation. nih.govnih.govresearchgate.netresearchgate.net

This blockade of STAT3 activation leads to the downregulation of various STAT3 target genes that are crucial for cell survival and proliferation. nih.govnih.gov Research conducted on DU145 prostate cancer cells demonstrated that HCA treatment significantly inhibited the expression of genes regulated by STAT3. nih.gov These include proteins that regulate the cell cycle, such as cyclin D1, and anti-apoptotic proteins like Bcl-2, Bcl-xL, Mcl-1, and survivin. nih.gov Furthermore, HCA-mediated inhibition of Pyruvate Kinase M2 (PKM2) leads to a decrease in STAT3 phosphorylation and subsequent downregulation of its target genes, including MEK5 and cyclin D1. kribb.re.kr This downregulation of anti-apoptotic and cell cycle regulatory proteins is a key mechanism through which HCA induces G0/G1 cell cycle arrest and apoptosis. nih.govnih.gov

| Target Gene | Function | Effect of HCA Treatment |

|---|---|---|

| MEK5 | Protein Kinase | Downregulation kribb.re.kr |

| cyclin D1 | Cell Cycle Regulation (G1-S phase) | Downregulation nih.govkribb.re.kr |

| Bcl-2 | Anti-apoptotic Protein | Downregulation nih.gov |

| Bcl-xL | Anti-apoptotic Protein | Downregulation nih.gov |

| Mcl-1 | Anti-apoptotic Protein | Downregulation nih.gov |

| survivin | Anti-apoptotic Protein | Downregulation nih.gov |

NF-κB Pathway Inhibition

This compound demonstrates significant anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mm-encapsulation.comresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses. nih.govsci-hub.se Studies in RAW 264.7 macrophage cells have shown that HCA is a potent inhibitor of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. mm-encapsulation.comresearchgate.netnih.gov

The activation of the canonical NF-κB pathway involves the release of the p50/p65 heterodimer from its inhibitor, IκB, allowing it to translocate from the cytoplasm into the nucleus. nih.gov Research has shown that HCA effectively inhibits this critical step. In LPS-stimulated RAW 264.7 cells, treatment with HCA prevented the nuclear translocation of the NF-κB subunits p50 and p65 in a dose-dependent manner. mm-encapsulation.comresearchgate.netnih.gov This suppression of translocation is a key mechanism by which HCA blocks NF-κB activation. mm-encapsulation.com

Once inside the nucleus, the activated NF-κB dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. HCA has been found to directly interfere with this process. It dose-dependently inhibits the LPS-induced DNA binding activity of NF-κB. mm-encapsulation.comnih.gov This inhibition of DNA binding ensures that even if some p50/p65 translocation occurs, the transcription of pro-inflammatory genes is effectively halted. mm-encapsulation.com

The inhibition of NF-κB activation and DNA binding by HCA leads to a subsequent decrease in the expression of key pro-inflammatory enzymes and cytokines. mm-encapsulation.com The expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) is largely regulated by NF-κB. mm-encapsulation.com Studies have consistently shown that HCA treatment significantly inhibits the LPS-induced expression of iNOS, COX-2, and TNF-α in macrophages. mm-encapsulation.comresearchgate.net This downstream effect underscores the potent anti-inflammatory potential of HCA. mm-encapsulation.com

| Mechanism | Description | Key Proteins/Genes Affected |

|---|---|---|

| Suppression of Translocation | Inhibits the movement of NF-κB subunits from the cytoplasm to the nucleus. | p50, p65 mm-encapsulation.comresearchgate.netnih.gov |

| Inhibition of DNA Binding | Prevents the activated NF-κB complex from binding to DNA promoter regions. | NF-κB complex mm-encapsulation.comnih.gov |

| Downregulation of Gene Expression | Reduces the transcription of pro-inflammatory genes regulated by NF-κB. | iNOS, COX-2, TNF-α mm-encapsulation.comresearchgate.net |

AP-1 Inactivation

In addition to targeting STAT3 and NF-κB, this compound also modulates the Activator protein-1 (AP-1) signaling pathway. Research has demonstrated that HCA can inhibit the growth of SW620 colon cancer cells through the inactivation of AP-1. semanticscholar.org This suggests that AP-1 is another important molecular target through which HCA exerts its anti-cancer effects.

PI3K/Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth. The closely related compound, cinnamaldehyde (B126680), has been shown to significantly inhibit this pathway in various cancer models. semanticscholar.orgfrontiersin.org Cinnamaldehyde treatment reduces the expression and phosphorylation levels of key proteins in this pathway, including PI3K and Akt (at ser473 and thr308). semanticscholar.org This inhibition of the PI3K/Akt pathway contributes to the anti-proliferative and anti-metastatic effects observed with cinnamaldehyde treatment in cancers such as osteosarcoma and ovarian cancer. semanticscholar.orgfrontiersin.org While these studies focus on cinnamaldehyde, the structural similarity suggests a potential parallel mechanism for this compound.

Pyruvate Kinase M2 (PKM2) Targeting

This compound (HCA) has been identified as a direct modulator of Pyruvate Kinase M2 (PKM2), an enzyme that plays a critical role in cancer cell metabolism. nih.gov PKM2 is known to be upregulated in various cancers and is considered a significant target for therapeutic intervention. nih.gov HCA's interaction with PKM2 affects both its enzymatic activity and its function as a protein kinase, ultimately influencing key signaling pathways involved in cell proliferation. nih.govnih.gov

Scientific studies have confirmed that this compound physically interacts with and binds directly to the Pyruvate Kinase M2 (PKM2) protein. nih.gov This direct targeting has been substantiated through multiple biochemical techniques, including affinity chromatography, drug affinity responsive target stability (DARTS), and cellular thermal shift assays (CETSA). nih.gov This binding is the initiating event for the subsequent modulation of PKM2's functions. nih.gov

Upon binding to PKM2, this compound selectively reduces the phosphorylation of a specific amino acid residue, Tyrosine 105 (Tyr105). nih.gov This site is crucial for regulating the protein kinase activity of PKM2. While HCA affects this specific site, it does not impact other signaling molecules such as JAK2. nih.gov By selectively inhibiting phosphorylation at Tyr105, HCA effectively suppresses the non-metabolic, pro-proliferative functions of PKM2. nih.govnih.gov

Table 1: Effect of this compound on Protein Phosphorylation

| Protein | Phosphorylation Site | Effect of HCA | Reference |

| PKM2 | Tyr105 | Selective Decrease | nih.gov |

| STAT3 | Tyr705 | Decrease (Mediated by PKM2) | nih.gov |

| JAK2 | Not specified | No effect | nih.gov |

Interestingly, while HCA suppresses the protein kinase function of PKM2, it simultaneously acts as an activator of its primary enzymatic (pyruvate kinase) activity. nih.gov PKM2 exists in two main forms: a highly active tetramer and a less active dimer. nih.gov HCA promotes the formation of the stable, tetrameric state of PKM2. nih.govnih.gov This conformational change enhances its canonical function in the glycolytic pathway, which is the conversion of phosphoenolpyruvate (B93156) to pyruvate. nih.govnih.gov

A key consequence of HCA's inhibition of PKM2's protein kinase activity is the downstream suppression of Signal Transducer and Activator of Transcription 3 (STAT3) signaling. nih.govnih.gov Nuclear PKM2 can act as a protein kinase that directly phosphorylates STAT3 at Tyrosine 705 (Tyr705). nih.govmdpi.com By inhibiting the phosphorylation of PKM2 at Tyr105, HCA prevents this interaction, leading to a significant decrease in STAT3 phosphorylation. nih.govnih.gov This reduction in activated STAT3 leads to the downregulation of its target genes, which include those involved in cell proliferation like MEK5 and cyclin D1. nih.gov

Heat Shock Factor 1 (HSF1)-mediated BAG3 Expression Induction

This compound also modulates cellular stress response pathways, specifically by inducing the expression of Bcl2-associated athanogene 3 (BAG3) through the activation of Heat Shock Factor 1 (HSF1). spandidos-publications.comspandidos-publications.comnih.gov BAG3 is a co-chaperone protein involved in cellular adaptive responses to stressful conditions. spandidos-publications.comspandidos-publications.comnih.gov

The primary transcription factor responsible for regulating the expression of BAG3 and other heat shock proteins is HSF1. spandidos-publications.comnih.gov Upon activation by cellular stressors, HSF1 translocates to the nucleus and binds to specific DNA sequences to induce gene expression. spandidos-publications.com Research demonstrates that HCA treatment leads to the activation and nuclear translocation of HSF1, which in turn drives the expression of BAG3. spandidos-publications.com Knockdown of HSF1 has been shown to inhibit the HCA-induced expression of BAG3, confirming the direct role of this pathway. spandidos-publications.com

Treatment of cells with this compound results in a significant and dose- and time-dependent increase in the levels of both BAG3 messenger RNA (mRNA) and BAG3 protein. spandidos-publications.comspandidos-publications.comnih.gov This indicates that HCA's effect occurs at the level of gene transcription, consistent with its activation of the HSF1 transcription factor. spandidos-publications.com This upregulation of BAG3 is a key component of the cellular response to HCA. spandidos-publications.commdpi.comnih.gov

Table 2: Summary of HCA's Effect on BAG3 Expression

| Molecule | Effect of HCA Treatment | Regulatory Factor | Reference |

| BAG3 mRNA | Upregulation (Dose- and time-dependent) | HSF1 | spandidos-publications.comnih.gov |

| BAG3 Protein | Upregulation (Dose- and time-dependent) | HSF1 | spandidos-publications.comnih.gov |

HSF1 Target Gene Promoter Activity and Nuclear Translocation

This compound (HCA) has been shown to activate the Heat Shock Factor 1 (HSF1) signaling pathway. In studies involving SW480 and SW620 colon cancer cells, HCA treatment led to a dose- and time-dependent induction of BAG3, a downstream target of HSF1. This induction was a result of HCA's ability to increase the target gene promoter activity of HSF1 and promote its translocation to the nucleus. spandidos-publications.comspandidos-publications.com

Upon exposure to HCA, HSF1 rapidly moves from the cytoplasm into the nucleus, where it can bind to heat shock elements (HSEs) in the promoters of its target genes, thereby activating their transcription. This was demonstrated by showing that HCA treatment of SW480 cells transfected with a reporter vector containing the Hsp70 promoter led to a dose-dependent increase in luciferase activity. Furthermore, knockdown of HSF1 using siRNA was found to inhibit the HCA-induced expression of BAG3, confirming that HCA mediates BAG3 expression through the activation of HSF1. spandidos-publications.comspandidos-publications.com

Other Pathways and Targets

This compound, isolated from the stem bark of Cinnamomum cassia, has been identified as an inhibitor of farnesyl-protein transferase (FPTase). nih.gov This enzyme is responsible for the farnesylation of proteins, a type of post-translational modification that is crucial for the function of several proteins involved in cellular signaling, including the Ras family of small GTPases. By inhibiting FPTase, HCA can interfere with these signaling pathways, which are often dysregulated in cancer.

Currently, there is no direct scientific evidence from the provided search results to suggest that this compound specifically targets Peroxiredoxin 1 (PRX1) or Peroxiredoxin 2 (PRX2).

In the context of Head and Neck Squamous Cell Carcinoma (HNSCC), this compound has been found to significantly upregulate Bone Morphogenetic Protein 7 (BMP7) at both the mRNA and protein levels. This upregulation of BMP7 by HCA is instrumental in attenuating the invasion of HNSCC cells. Studies have shown that the suppression of BMP7 using siRNA mitigated the inhibitory effect of HCA on cell invasion, indicating that BMP7 is a key mediator of HCA's anti-invasive properties in these cancer cells.

Apoptosis Induction

This compound is a potent inducer of apoptosis in various cancer cell lines. spandidos-publications.comspandidos-publications.comnih.gov This programmed cell death is a key mechanism behind its antitumor activity. In SW480 and SW620 colon cancer cells, HCA-induced apoptosis has been confirmed through Annexin V staining and is mediated by the HSF1-dependent expression of BAG3. spandidos-publications.comspandidos-publications.com Knockdown of BAG3 expression was shown to significantly inhibit the apoptotic effects of HCA, highlighting the active role of BAG3 in this process. spandidos-publications.comspandidos-publications.com Furthermore, HCA has been demonstrated to effectively induce apoptosis in human head and neck cancer cells in a manner that is independent of p53. spandidos-publications.com

Caspase Activation (Caspase-3, -7, -9)

The apoptotic pathway initiated by this compound involves the activation of several key caspase enzymes. In SW480 and SW620 colon cancer cells, the apoptotic cell death induced by HCA is characterized by the activation of caspase-7 and caspase-9. spandidos-publications.comspandidos-publications.comnih.gov The activation of these caspases is a critical step in the execution phase of apoptosis. Additionally, studies have indicated that HCA-induced apoptosis is also associated with the activation of caspase-3. semanticscholar.org The activation of these initiator (caspase-9) and effector (caspase-3 and -7) caspases ultimately leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

Research Findings on this compound

| Mechanism of Action | Key Findings | Affected Molecules/Pathways | Cell Lines Studied |

|---|---|---|---|

| HSF1 Activation | Increases target gene promoter activity and nuclear translocation of HSF1. | HSF1, BAG3 | SW480 and SW620 colon cancer cells |

| Enzyme Inhibition | Inhibits farnesyl-protein transferase (FPTase). | FPTase, Ras signaling pathway | Not specified in provided results |

| Regulation of BMP7 | Upregulates BMP7 at mRNA and protein levels, attenuating cell invasion. | BMP7 | Head and Neck Squamous Cell Carcinoma (HNSCC) cells |

| Apoptosis Induction | Induces apoptosis via HSF1-mediated BAG3 expression. | BAG3, Caspases | SW480, SW620 colon cancer cells, Head and neck cancer cells |

| Caspase Activation | Activates initiator and effector caspases. | Caspase-3, Caspase-7, Caspase-9 | SW480 and SW620 colon cancer cells |

PARP Activation and Cleavage

This compound (HCA) has been identified as an inducer of apoptosis in various cancer cell lines. A key event in this apoptotic cascade is the activation and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a family of proteins involved in cellular processes including DNA repair and programmed cell death.

In studies involving human head and neck cancer cells (SGT and YD-10B), the apoptotic effect of HCA was supported by the activation of caspases-3, -7, and -9, which subsequently led to the activation of PARP. mdpi.comspandidos-publications.com This activation is a critical step in the apoptotic pathway. Similarly, in colon cancer cells (SW620 and SW480), HCA treatment resulted in the activation of caspase-7, -9, and PARP, confirming the induction of apoptosis. mdpi.comspandidos-publications.com The cleavage of PARP by activated caspases is a hallmark of apoptosis, separating its DNA-binding domains from its catalytic domain, thus preventing DNA repair and facilitating cell death. nih.gov

The following table summarizes the observed effects of this compound on PARP activation in different cancer cell lines.

| Cell Line | Cancer Type | Effect of HCA | Supporting Caspases Activated |

| SGT | Head and Neck Cancer | PARP Activation | Caspase-3, -7, -9 |

| YD-10B | Head and Neck Cancer | PARP Activation | Caspase-3, -7, -9 |

| SW620 | Colon Cancer | PARP Activation | Caspase-7, -9 |

| SW480 | Colon Cancer | PARP Activation | Caspase-7, -9 |

Modulation of Bcl-2 Family Proteins (Bax, Bcl-2)

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. researchgate.neth1.co The ratio of these opposing factions within the cell is a key determinant of its fate. Research has demonstrated that this compound modulates the expression of these proteins to favor apoptosis.

In human head and neck cancer cells, HCA treatment led to a decrease in the levels of the anti-apoptotic protein Bcl-2, while simultaneously increasing the expression of the pro-apoptotic protein Bak1. mdpi.comspandidos-publications.com This shift in the balance between anti- and pro-apoptotic Bcl-2 family members promotes the mitochondrial pathway of apoptosis. This effect was observed to be independent of the p53 tumor suppressor protein status of the cells, suggesting a broad applicability of HCA as a potential therapeutic agent. mdpi.comspandidos-publications.com

The table below details the modulation of Bcl-2 family proteins by this compound in cancer cells.

| Cell Line | Cancer Type | Effect on Bcl-2 | Effect on Bak1 |

| SGT | Head and Neck Cancer | Decreased | Increased |

| YD-10B | Head and Neck Cancer | Decreased | Increased |

Role of p21 Expression

The protein p21, a cyclin-dependent kinase inhibitor, plays a significant role in cell cycle regulation and can be induced by both p53-dependent and -independent mechanisms. Studies have shown that this compound can induce the expression of p21 in cancer cells.

In both p53-wild type (SGT) and p53-mutant (YD-10B) human head and neck cancer cells, treatment with HCA resulted in a significant elevation of p21 expression. mdpi.comspandidos-publications.com This induction of p21 contributes to the anti-proliferative effects of HCA by promoting cell cycle arrest. The ability of HCA to induce p21 regardless of p53 status highlights its potential to act through multiple pathways to inhibit cancer cell growth. spandidos-publications.com

Autophagy Modulation in Apoptosis

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. It can have a dual role in cancer, either promoting survival or contributing to cell death. This compound has been shown to modulate autophagy in the context of apoptosis.

In human head and neck cancer cells (SGT and YD-10B), HCA treatment led to an increase in the expression of LC3B, a key marker of autophagy. mdpi.comspandidos-publications.com Interestingly, the interplay between autophagy and apoptosis appears to be cell-type specific. In SGT cells, pre-incubation with the autophagy inhibitor 3-methyladenine (B1666300) (3-MA) significantly increased HCA-induced apoptosis, suggesting a protective role for autophagy in this cell line. mdpi.comspandidos-publications.com Conversely, in YD-10B cells, the same treatment inhibited HCA-induced apoptosis, indicating that in these cells, autophagy may actively contribute to the cell death process. spandidos-publications.com This suggests a complex, context-dependent relationship between HCA-induced autophagy and apoptosis. mdpi.comspandidos-publications.com

Endoplasmic Reticulum (ER) Stress Induction

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress, which can trigger apoptosis if the stress is prolonged or severe.

Research has indicated that this compound can induce apoptosis in cancer cells through the induction of ER stress. spandidos-publications.com This is achieved, at least in part, through the inhibition of the proteasome pathway. spandidos-publications.com The disruption of proteasomal function by HCA leads to an accumulation of proteins destined for degradation, thereby triggering the unfolded protein response (UPR) and subsequent ER stress-mediated apoptosis in colon cancer cells. spandidos-publications.com

Mitochondrial Perturbation

Mitochondria are central to the intrinsic pathway of apoptosis. Perturbation of mitochondrial function, including the loss of mitochondrial membrane potential and the release of pro-apoptotic factors, is a key step in this process.

The induction of apoptosis by this compound has been associated with mitochondrial perturbation. spandidos-publications.com This mitochondrial dysfunction is linked to the ER stress induced by HCA. The interplay between ER stress and mitochondrial perturbation creates a signaling cascade that ultimately leads to the activation of caspases and the execution of apoptosis in cancer cells. spandidos-publications.com

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Compounds that can halt the cell cycle at specific checkpoints are valuable as potential anti-cancer agents. This compound and its derivatives have been shown to induce cell cycle arrest in various cancer cell lines.

A derivative of 2'-hydroxycinnamaldehyde, known as CB403, was found to induce mitotic arrest in the G2/M phase of the cell cycle in human cancer cells. nih.gov This arrest was correlated with a significant increase in the amount of cyclin B1. nih.gov In another study, HCA itself was reported to contribute to the accumulation of cells in the G0/G1 phase of the cell cycle, leading to the induction of apoptosis. nih.gov These findings suggest that this compound and its related compounds can disrupt the normal progression of the cell cycle, thereby inhibiting the proliferation of cancer cells. spandidos-publications.comnih.gov

The following table summarizes the effects of this compound and its derivative on the cell cycle in cancer cells.

| Compound | Cell Line(s) | Effect on Cell Cycle |

| This compound (HCA) | DU145 Prostate Cancer Cells | G0/G1 Arrest |

| CB403 (a derivative of HCA) | Human Cancer Cells | G2/M Arrest |

G0/G1 Phase Arrest

This compound has been shown to interfere with the cell cycle, specifically inducing an arrest in the G0/G1 phase. nih.govresearchgate.net This halt in cell cycle progression is a consequence of the downregulation of genes responsible for advancing the cell through this critical checkpoint. nih.govresearchgate.net By inhibiting the expression of these regulatory proteins, HCA effectively prevents cells from entering the DNA synthesis (S) phase, thereby curtailing proliferation. nih.govresearchgate.net This mechanism is a key contributor to its observed anti-proliferative effects in certain cancer cell lines. nih.govresearchgate.net

G2/M Phase Arrest

In addition to its effects on the G0/G1 phase, evidence suggests that derivatives of this compound can also induce cell cycle arrest at the G2/M checkpoint. One such derivative, CB403, has been observed to cause an accumulation of cells in the G2/M phase. nih.gov This arrest is associated with a notable increase in the levels of cyclin B1, a critical regulatory protein for the G2/M transition and entry into mitosis. nih.gov The disruption of this phase of the cell cycle further contributes to the anti-proliferative properties of cinnamaldehyde-related compounds.

Reactive Oxygen Species (ROS) Generation and Scavenging

A pivotal aspect of this compound's molecular activity is its ability to modulate the levels of reactive oxygen species (ROS) within cells. The compound has been found to induce the generation of ROS, which are highly reactive molecules that can cause cellular damage. nih.govresearchgate.netkab.ac.ug This increase in intracellular ROS plays a significant role in the subsequent induction of apoptosis in targeted cells.

ROS-mediated Apoptosis

The induction of ROS by this compound is directly linked to the initiation of programmed cell death, or apoptosis. kab.ac.ug The elevated levels of ROS contribute to a state of oxidative stress, which in turn activates apoptotic signaling pathways. kab.ac.ug This process is a key mechanism by which HCA exerts its cytotoxic effects on cancer cells. kab.ac.ug

Impact on Oxidative Stress Markers (8-isoprostane, MDA)

In the context of protecting healthy tissues from injury, this compound has demonstrated an ability to mitigate oxidative stress. In a model of ischemia/reperfusion injury, preconditioning with HCA led to a significant decrease in the levels of oxidative stress markers, including 8-isoprostane and malondialdehyde (MDA). nih.gov This protective effect highlights the compound's dual role in modulating oxidative stress, where it can be both an inducer in cancer cells and a suppressor in the context of tissue damage.

Table 1: Effect of this compound on Oxidative Stress Markers

| Marker | Effect of HCA Preconditioning | Context |

|---|---|---|

| 8-isoprostane | Decreased | Ischemia/Reperfusion Injury |

| Malondialdehyde (MDA) | Decreased | Ischemia/Reperfusion Injury |

Upregulation of Nrf2/HO-1 Signaling

The protective effects of this compound against oxidative damage are, in part, mediated by the upregulation of the Nrf2/HO-1 signaling pathway. nih.govsemanticscholar.org The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. researchgate.net Upon activation by HCA, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govsemanticscholar.orgresearchgate.net This enhancement of the endogenous antioxidant defense system contributes to the cellular resilience against oxidative stress.

Anti-angiogenic Effects

Emerging evidence suggests that this compound and its derivatives possess anti-angiogenic properties, which is the ability to inhibit the formation of new blood vessels. A derivative of HCA, 2-methoxycinnamaldehyde (B72128), has been shown to inhibit tumor angiogenesis. chemsrc.com This effect is achieved by suppressing the activation of Tie2, a receptor tyrosine kinase that plays a crucial role in angiogenesis. chemsrc.com By interfering with this signaling pathway, 2-methoxycinnamaldehyde can disrupt the blood supply to tumors, thereby inhibiting their growth and proliferation. While cinnamaldehyde itself has been noted to have anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF), the specific role of this compound in this process is an area of ongoing investigation. researchgate.net

Table 2: Summary of Molecular Mechanisms of this compound

| Mechanism | Specific Action | Key Molecules Involved |

|---|---|---|

| Cell Cycle Arrest | Induces G0/G1 phase arrest | Cell cycle regulatory proteins |

| Cell Cycle Arrest | Derivative induces G2/M phase arrest | Cyclin B1 |

| ROS Modulation | Induces ROS generation leading to apoptosis | Reactive Oxygen Species |

| Oxidative Stress Protection | Decreases 8-isoprostane and MDA | 8-isoprostane, Malondialdehyde |

| Antioxidant Response | Upregulates Nrf2/HO-1 signaling | Nrf2, HO-1 |

| Anti-angiogenesis | Derivative inhibits Tie2 activation | Tie2, VEGF |

Inhibition of Cell Migration and Invasion

This compound (HCA) has demonstrated significant potential in attenuating the migration and invasion of cancer cells, key processes in tumor metastasis. Research indicates that HCA exerts these effects through various molecular pathways. In head and neck squamous cell carcinoma (HNSCC) cells, HCA has been shown to reduce cell migration and the invasion of spheroids through Matrigel without causing cytotoxicity proquest.com. This anti-invasive effect is linked to a notable up-regulation of Bone Morphogenetic Protein 7 (BMP7), a protein that plays a role in inhibiting cancer cell invasion proquest.com. Studies have confirmed that suppressing BMP7 can alleviate the inhibitory effect of HCA on cell invasion, highlighting BMP7's crucial role in this mechanism proquest.com.

Furthermore, in breast cancer cells, HCA is reported to attenuate cell invasion by stimulating the oxidation of thiols in the extracellular domain of the low-density lipoprotein receptor-related protein 1 (LRP1) nih.gov. This action impacts LRP1 ligand binding and extracellular pepsin clearance, contributing to the reduction of invasive potential nih.gov. The ability of HCA to modulate these complex cellular processes underscores its potential as an anti-metastatic agent.

A critical mechanism through which this compound inhibits cancer cell metastasis is by reversing the epithelial-mesenchymal transition (EMT). EMT is a cellular program where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is a hallmark of cancer progression and is characterized by specific changes in molecular markers. frontiersin.orgabcam.com

HCA has been found to induce a reversion to an epithelial state in breast cancer cells, even at nanomolar concentrations nih.gov. This is achieved by modulating key EMT-related transcription factors and cell adhesion molecules. A primary target of HCA is the transcription factor Snail, a well-known repressor of E-cadherin frontiersin.orgnih.gov. HCA suppresses Snail, which in turn leads to the transcriptional upregulation of E-cadherin nih.gov. E-cadherin is a crucial protein for forming adherens junctions, which maintain the structural integrity of epithelial tissues; its loss is a fundamental event in EMT abcam.comnih.govnih.gov.

The suppression of Snail by HCA is mediated through the nuclear translocation of GSK-3β (Glycogen synthase kinase 3 beta) nih.gov. In addition to this pathway, HCA also activates another transcription factor, KLF17 (Krüppel-like factor 17), which acts to suppress Id-1 (Inhibitor of differentiation 1), a protein implicated in promoting EMT nih.gov. This multi-pronged approach indicates that HCA inhibits EMT through multiple transcriptional programs, leading to a significant anti-metastatic effect, which has been demonstrated in mouse models of breast cancer where HCA treatment inhibited lung metastasis nih.gov.

The table below summarizes the observed effects of this compound on key EMT markers based on research findings.

| Marker Type | Marker Name | Effect of this compound | Cellular Function |

| Epithelial Marker | E-cadherin | Upregulation nih.gov | Key cell-cell adhesion molecule, maintains epithelial integrity. nih.govnih.gov |

| Transcription Factor | Snail | Suppression nih.gov | Represses E-cadherin expression, promotes EMT. frontiersin.orgnih.gov |

| Transcription Factor | KLF17 | Activation nih.gov | Suppresses Id-1. nih.gov |

| EMT Promoter | Id-1 | Suppression (via KLF17) nih.gov | Promotes cell proliferation and EMT. |

| Kinase | GSK-3β | Nuclear Translocation nih.gov | Involved in the suppression of Snail. nih.gov |

Biological Activities and Therapeutic Potential

Anticancer Activities

2-Hydroxycinnamaldehyde (B114546) (HCA) has demonstrated significant antiproliferative effects across a variety of cancer cell lines in laboratory settings. researchgate.net Research indicates that this natural compound, isolated from the stem bark of Cinnamomum cassia, can induce apoptosis (programmed cell death) and inhibit cancer cell growth through multiple molecular mechanisms. nih.govmdpi.com These mechanisms include the generation of reactive oxygen species (ROS), inactivation of key signaling pathways like STAT3 and AP-1, and suppression of processes crucial for metastasis, such as the epithelial-mesenchymal transition (EMT). nih.govnih.govnih.gov

In vitro studies have shown that this compound exhibits potent anticancer activity against human colon cancer cell lines, including HCT116, SW620, and SW480.

In HCT116 cells, HCA has been shown to exert antiproliferative effects by modulating the Wnt/β-catenin signaling pathway. nih.govcapes.gov.br It inhibits the transcriptional activity of β-catenin/T-cell factor (TCF) complexes, which leads to the downregulation of key Wnt target genes like c-myc and cyclin D1 that are critical for tumor growth. nih.govcapes.gov.br Furthermore, HCA was identified as a potent inhibitor of STAT3 transcriptional activity in HCT-116 cells. nih.gov

In the SW620 human colon cancer cell line, HCA was found to be the most potent among several cinnamaldehyde (B126680) derivatives at inhibiting cancer cell growth. nih.gov Its mechanism involves the inactivation of the activator protein-1 (AP-1) transcription factor. nih.gov This is achieved by downregulating the expression of c-Jun and c-Fos, which in turn inhibits the DNA binding activity of AP-1. nih.govspandidos-publications.com This process ultimately leads to apoptotic cell death, which is supported by the observed increase in the expression of caspase-3 and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Additionally, studies have shown that HCA induces apoptosis in SW620 and SW480 cells through the activation of caspase-7 and -9, as well as poly (ADP-ribose) polymerase (PARP). mdpi.com

Another study highlighted that a related compound, 2-hydroxycurcuminoid (HCC-7), synthesized based on the structures of HCA and curcumin, strongly inhibited the growth of SW620 cells, showing a greater potency than its parent compounds. nih.gov The mechanism for HCC-7 involves the generation of reactive oxygen species (ROS) leading to apoptosis via the mitochondrial pathway and cell cycle arrest. nih.gov

| Cell Line | Observed Effects | Key Molecular Mechanisms | Reference |

|---|---|---|---|

| HCT116 | Inhibition of cell proliferation | Suppression of Wnt/β-catenin signaling; Inhibition of STAT3 activity | nih.govnih.govcapes.gov.br |

| SW620 | Inhibition of cell growth, Induction of apoptosis | Inactivation of AP-1 transcription factor; Downregulation of c-Jun and c-Fos; Activation of caspase-3 | nih.gov |

| SW480 & SW620 | Induction of apoptosis | Activation of caspase-7, -9, and PARP | mdpi.com |

This compound has demonstrated powerful anti-proliferative effects in various human head and neck cancer cell lines, including those with different p53 statuses. nih.gov

In SGT (p53-wild type) and YD-10B (p53-mutant) cells, HCA and its derivative 2'-benzoyloxycinnamaldehyde (BCA) induced apoptosis. nih.govspandidos-publications.com This apoptotic effect was confirmed by the activation of caspase-3, -7, and -9, as well as PARP cleavage. nih.govspandidos-publications.com HCA treatment led to an increased expression of the p21 protein in both cell lines. mdpi.comnih.gov Furthermore, it promoted the expression of the pro-apoptotic protein Bak1 while reducing the level of the anti-apoptotic protein Bcl-2, indicating that HCA can induce cell death through a p53-independent pathway. mdpi.comnih.gov

Studies on FaDU cells, which are derived from a hypopharyngeal squamous cell carcinoma, showed that HCA could inhibit cell motility and the invasion of spheroids into Matrigel at non-toxic concentrations. mdpi.com This anti-invasive effect was linked to a significant upregulation of Bone Morphogenetic Protein 7 (BMP7). mdpi.com

In oral cancer cell lines SCC-15 and HEp-2, HCA showed anti-proliferative activity by causing cell cycle arrest at the G2/M phase and increasing the number of apoptotic cells (sub-G1 phase). researchgate.net The induction of apoptosis was further evidenced by the cleavage of PARP and caspase-3. researchgate.net

| Cell Line | Cell Line Type | Observed Effects | Key Molecular Mechanisms | Reference |

|---|---|---|---|---|

| SGT | p53-wild type | Anti-proliferative, Induction of apoptosis | Activation of caspases (-3, -7, -9), PARP cleavage, Increased p21 and Bak1, Decreased Bcl-2 | nih.gov |

| YD-10B | p53-mutant | Anti-proliferative, Induction of apoptosis | Activation of caspases (-3, -7, -9), PARP cleavage, Increased p21 and Bak1, Decreased Bcl-2 | nih.gov |

| FaDU | Hypopharyngeal Squamous Cell Carcinoma | Inhibition of cell motility and invasion | Upregulation of Bone Morphogenetic Protein 7 (BMP7) | mdpi.com |

| SCC-15 | Oral Squamous Cell Carcinoma | Anti-proliferative, Cell cycle arrest, Induction of apoptosis | G2/M phase arrest, Increased sub-G1 population, PARP and caspase-3 cleavage | researchgate.net |

| HEp-2 | Laryngeal Carcinoma | Anti-proliferative, Cell cycle arrest, Induction of apoptosis | G2/M phase arrest, Increased sub-G1 population, PARP and caspase-3 cleavage | researchgate.net |

In studies involving the DU145 human prostate cancer cell line, which has constitutively active STAT3, this compound has been identified as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. researchgate.netnih.govnih.gov

HCA was found to selectively inhibit STAT3 activity by binding directly to the STAT3 protein. nih.govnih.gov This action prevents the phosphorylation of STAT3 at the tyrosine 705 residue, a critical step for its activation. researchgate.netnih.gov By inhibiting phosphorylation, HCA prevents STAT3 from forming dimers and translocating to the nucleus, which in turn leads to the downregulation of STAT3 target genes responsible for cell cycle progression and anti-apoptosis. nih.govnih.gov

The consequence of STAT3 inactivation by HCA is the accumulation of cells in the G0/G1 phase of the cell cycle, ultimately leading to the induction of apoptosis. researchgate.netnih.gov Research has also revealed that the generation of reactive oxygen species (ROS) is involved in HCA's mechanism of action. nih.govnih.gov The intracellular ROS level in DU145 cells was significantly increased after treatment with HCA. nih.gov This HCA-induced inhibition of STAT3 activation and cell proliferation could be reversed by treatment with general ROS inhibitors, indicating a crucial role for ROS in the anticancer effects of HCA in this cell line. researchgate.netnih.gov

| Cell Line | Observed Effects | Key Molecular Mechanisms | Reference |

|---|---|---|---|

| DU145 | Inhibition of proliferation, Induction of apoptosis, Cell cycle arrest | Direct binding to and inhibition of STAT3; Prevention of STAT3 phosphorylation, dimerization, and nuclear translocation; Downregulation of STAT3 target genes; Induction of Reactive Oxygen Species (ROS) | researchgate.netnih.govnih.gov |

This compound has been investigated for its anti-metastatic potential in breast cancer models, where it has been shown to inhibit the epithelial-mesenchymal transition (EMT). nih.gov EMT is a critical process for cancer progression and metastasis. nih.gov

In breast cancer cells, HCA induces a reversion to an epithelial state at nanomolar concentrations. nih.gov It achieves this by suppressing the key EMT-inducing transcription factor, Snail. The suppression of Snail occurs via the nuclear translocation of GSK-3β, which subsequently results in the transcriptional upregulation of E-cadherin, a crucial protein for maintaining the epithelial phenotype. nih.gov

Furthermore, HCA's inhibitory effect on EMT is multifaceted, as it also activates another transcription factor, KLF17. nih.gov The activation of KLF17 leads to the suppression of Id-1, another protein implicated in promoting EMT. nih.gov By regulating multiple transcriptional programs, HCA effectively attenuates the EMT process in breast cancer cells. nih.gov It is also noted that HCA and its derivative BCA can trigger apoptosis in MDA-MB-231 breast cancer cells by activating caspase-3 and PARP. spandidos-publications.com

| Cell Line(s) | Observed Effects | Key Molecular Mechanisms | Reference |

|---|---|---|---|

| Breast Cancer Cells | Inhibition of epithelial-mesenchymal transition (EMT), Induction of epithelial reversion | Suppression of Snail via nuclear translocation of GSK-3β; Upregulation of E-cadherin; Activation of KLF17 to suppress Id-1 | nih.gov |

| MDA-MB-231 | Induction of apoptosis | Activation of caspase-3 and PARP | spandidos-publications.com |

In the human promyelocytic leukemia cell line HL-60, this compound has been shown to be a potent inducer of apoptosis. mdpi.comkoreascience.kr Studies indicate that HCA is more cytotoxic to HL-60 cells than its parent compound, cinnamaldehyde. mdpi.com

The primary mechanism of HCA-induced apoptosis in HL-60 cells involves the generation of reactive oxygen species (ROS) and the subsequent activation of the ROS-dependent c-Jun N-terminal kinase (JNK) pathway. mdpi.com The process is mediated through the mitochondrial pathway, characterized by several key events:

The translocation of pro-apoptotic proteins Bim and Bax from the cytosol to the mitochondria. mdpi.com

A decrease in the expression of the anti-apoptotic protein Bcl-2. mdpi.com

The release of cytochrome c from the mitochondria into the cytosol. mdpi.com

A loss of the mitochondrial membrane potential. mdpi.com

The activation of caspases. mdpi.com

The use of antioxidants was found to block HCA-induced effects, such as the transfer of Bim to the mitochondria and the phosphorylation of JNK, confirming that oxidative stress is a necessary component for HCA-induced cell death in these leukemia cells. researchgate.net

| Cell Line | Observed Effects | Key Molecular Mechanisms | Reference |

|---|---|---|---|

| HL-60 | Induction of apoptosis, Cytotoxicity | Activation of ROS-dependent JNK pathway; Mitochondrial dysfunction (translocation of Bim/Bax, decreased Bcl-2, cytochrome c release); Caspase activation | mdpi.comresearchgate.net |

In Vivo Studies (Xenograft Models)

The anticancer effects of this compound have been further elucidated through in vivo studies utilizing xenograft models, where human cancer cells are implanted into immunodeficient mice. These models provide a platform to assess the compound's ability to suppress tumor growth in a living organism.

In vivo studies have substantiated the tumor-suppressive effects of HCA. In a xenograft model using DU145 human prostate cancer cells, oral administration of HCA led to a significant suppression of tumor growth. nih.gov Specifically, a 48.4% decrease in tumor volume and a 49.5% decrease in tumor weight were observed compared to the vehicle-treated control group. nih.gov Another study utilizing HCT116 human colon cancer cells found that intraperitoneal administration of HCA significantly suppressed tumor growth in a nude mouse xenograft model. nih.gov

Table 1: Effect of this compound on Tumor Growth in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Finding |

|---|---|---|---|

| Prostate Cancer | DU145 | Xenograft | 48.4% decrease in tumor volume |

| Prostate Cancer | DU145 | Xenograft | 49.5% decrease in tumor weight |

Beyond the direct suppression of tumor growth, this compound has been shown to affect intercellular communication within the tumor microenvironment. Research has demonstrated that HCA suppresses the release of tumor extracellular vesicles in vivo. nih.gov This effect is achieved by inhibiting the phosphorylation of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer metabolism. nih.gov By reducing the release of these vesicles, HCA may disrupt the signaling pathways that contribute to cancer progression and metastasis. nih.gov

The therapeutic potential of this compound has also been explored in combination with established chemotherapy agents. In a study on glioblastoma, the most aggressive form of brain cancer, HCA was used in conjunction with temozolomide (B1682018) (TMZ), the standard chemotherapeutic for this malignancy. The combined treatment of HCA and TMZ was found to reduce tumor growth in a mouse orthotopic xenograft model. nih.gov This suggests that HCA may enhance the efficacy of conventional anticancer drugs. nih.gov

Selectivity Towards Cancer Cells

This compound has shown notable antiproliferative effects against various types of cancer cells. nih.gov Research indicates that HCA exerts its anti-tumor activities through the modulation of multiple target molecules. nih.gov

One of the key mechanisms identified is the direct targeting of pyruvate kinase M2 (PKM2), an enzyme that is upregulated in multiple cancer types. nih.gov HCA has been found to bind directly to PKM2, leading to a selective decrease in its phosphorylation at a specific site (Tyr105), which is crucial for its cancer-promoting functions. nih.gov By promoting the tetrameric state of PKM2, HCA effectively increases pyruvate kinase activity, thereby inhibiting the metabolic processes that favor cancer cell proliferation. nih.gov

Furthermore, HCA has been identified as an inhibitor of the signal transducer and activator of transcription 3 (STAT3) signaling pathway. nih.govnih.gov STAT3 is a transcription factor that is persistently activated in a wide array of cancers, including prostate, colon, and skin cancers, and plays a critical role in cell proliferation, survival, and angiogenesis. nih.govnih.gov HCA has been shown to inhibit both constitutive and inducible STAT3 activation. nih.gov This inhibition occurs through direct binding to STAT3, which in turn downregulates the expression of STAT3 target genes involved in cell cycle progression and the prevention of apoptosis (programmed cell death). nih.gov The compound's ability to suppress the Wnt/β-catenin signaling pathway is another mechanism underlying its antiproliferative activity in human colorectal cancer cells. acs.org

Studies have demonstrated HCA's efficacy in various cancer cell lines. For instance, it has been shown to inhibit the growth of SW620 colon cancer cells by reducing the expression of c-Jun and c-Fos and inhibiting the DNA binding activity of activator protein 1 (AP-1). spandidos-publications.com In an in vivo model, administration of HCA suppressed tumor growth in mice with HCT116 colon cancer cells. acs.org

| Cancer Type/Cell Line | Key Findings | Mechanism of Action |

|---|---|---|

| Prostate Cancer (DU145 cells) | Inhibited constitutive and inducible STAT3 activation. nih.gov Induced apoptosis. nih.gov | Directly binds to and inhibits STAT3. nih.gov Increases intracellular reactive oxygen species (ROS). nih.gov |

| Colon Cancer (HCT116, SW620 cells) | Exhibited antiproliferative effects and suppressed tumor growth in vivo. acs.orgspandidos-publications.com | Suppression of β-catenin/T-cell factor (TCF) transcriptional activity. acs.org Inactivation of AP-1. spandidos-publications.com |

| General (Multiple Cancer Types) | Identified as a direct target of HCA. nih.gov | Binds to pyruvate kinase M2 (PKM2) and decreases its phosphorylation. nih.gov |

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties across a variety of experimental models. nih.govnih.gov Its mechanisms of action are multifaceted, involving the modulation of key inflammatory pathways and mediators.

Ischemia/reperfusion (I/R) injury is a phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. mdpi.com HCA has demonstrated a protective effect against this type of injury. In a rat model of cardiac I/R injury, preconditioning with HCA was found to significantly improve myocardial function and reduce oxidative damage. nih.govmdpi.com This protective effect is attributed to the upregulation of cytosolic BAG3 and the activation of the Nrf2/HO-1 signaling pathway, which are involved in cellular stress responses and antioxidant defense. mdpi.com HCA preconditioning was also shown to decrease mitochondrial fission, a process implicated in I/R-induced cell death. nih.gov

Psoriasis is a chronic autoimmune skin disease characterized by inflammation and hyperproliferation of keratinocytes. kaist.ac.kr HCA has shown promise in ameliorating psoriasiform inflammation. In a mouse model of psoriasis, administration of HCA led to a reduction in psoriasis-like dermatitis, epidermal thickening, and the infiltration of inflammatory cells into the dermis. nih.govkaist.ac.kr This effect is mediated through the inhibition of pyruvate kinase isozyme M2 (PKM2) and STAT3 signaling. kaist.ac.krresearchgate.net By targeting this pathway, HCA suppresses T cell activation and the differentiation of Th17 cells, which are key drivers of psoriatic inflammation, as well as the hyperproliferation of keratinocytes. kaist.ac.krresearchgate.net

Nitric oxide (NO) is a signaling molecule that plays a role in inflammation. nih.gov Excessive production of NO by inducible nitric oxide synthase (iNOS) is associated with inflammatory conditions. nih.gov this compound has been shown to be a potent inhibitor of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells. nih.govresearchgate.net The inhibitory effect of HCA on NO production is a result of its ability to suppress the expression of iNOS. nih.gov This is achieved through the inhibition of Nuclear Factor-kappa B (NF-κB) activation, a key transcriptional regulator of iNOS. nih.govresearchgate.net HCA inhibits the translocation of NF-κB subunits (p50 and p65) into the nucleus, thereby preventing the transcription of the iNOS gene. nih.gov

| Experimental Model | Key Findings | Mechanism of Action |

|---|---|---|

| LPS-stimulated RAW 264.7 cells | Significantly inhibited NO production in a dose-dependent manner. nih.gov | Inhibition of iNOS expression through the suppression of NF-κB activation. nih.gov |

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are key mediators of the inflammatory response. plos.org HCA has been demonstrated to effectively modulate the production of these cytokines in various inflammatory contexts.

| Inflammatory Model | Affected Cytokines | Observed Effect |

|---|---|---|

| Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis | General inflammatory cytokines | Attenuated dysregulated expression. nih.govoup.com |

| Imiquimod-induced psoriasiform inflammation | TNF-α, IL-6, IL-17A, IL-22, IL-23 | Markedly reduced protein and mRNA levels. nih.gov |

| Lipopolysaccharide (LPS)-treated cells | TNF-α | Inhibited expression. nih.gov |

Antioxidant Activities

This compound exhibits potent antioxidant properties, contributing to its therapeutic potential by combating oxidative stress, a key factor in various pathologies.

This compound has been shown to possess direct reactive oxygen species (ROS) scavenging capabilities. In vitro analyses have demonstrated that HCA can significantly and dose-dependently suppress the levels of ROS dntb.gov.ua. This direct scavenging activity is a crucial first line of defense against the damaging effects of these highly reactive molecules.

HCA provides significant protection against cellular and tissue damage induced by oxidative stress. In preclinical studies, pretreatment with 2'-hydroxycinnamaldehyde was found to protect cardiac cells against ischemia/reperfusion-induced oxidative injury dntb.gov.uatargetmol.com. This protection is evidenced by a significant decrease in key markers of oxidative stress.

Specifically, HCA preconditioning has been shown to lower the levels of malondialdehyde (MDA) and 8-isoprostane, both of which are indicators of lipid peroxidation and oxidative damage dntb.gov.ua. In models of cardiac injury, HCA significantly reduced the increased levels of these markers, demonstrating its ability to mitigate oxidative damage to cellular components dntb.gov.ua. Furthermore, HCA pretreatment has been observed to inhibit H2O2-induced cell death in a dose-dependent manner, highlighting its protective role against oxidative insults dntb.gov.ua.

Beyond direct scavenging, this compound positively influences the endogenous antioxidant defense systems, thereby helping to maintain cellular redox homeostasis. A key mechanism in this process is the upregulation of the Nrf2/HO-1 signaling pathway dntb.gov.ua. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, while Heme oxygenase-1 (HO-1) is an enzyme with potent antioxidant and anti-inflammatory properties.

Antimicrobial Activities

While research specifically detailing the antimicrobial profile of this compound is still emerging, the well-documented antibacterial properties of its parent compound, cinnamaldehyde, and its derivatives provide a strong indication of its potential efficacy.

Cinnamaldehyde and its derivatives are known to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to a loss of structural integrity and increased permeability. This damage allows for the leakage of essential intracellular components, ultimately resulting in bacterial cell death.

Additionally, cinnamaldehyde has been shown to inhibit bacterial cell division. In some bacteria, treatment with cinnamaldehyde results in an elongated cell morphology, which is characteristic of the disruption of the divisome and the arrest of cell division. This interference with the replication process contributes to its bacteriostatic effects. The antibacterial efficacy of cinnamaldehyde derivatives can be influenced by substitutions on the aromatic ring, with some modifications leading to enhanced potency against specific bacterial strains.

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Key Findings |

|---|---|

| Effect on Intestinal Mucosal Barrier | Attenuates damage by increasing tight junction protein expression and reducing epithelial cell apoptosis. nih.govresearchgate.netresearchgate.net |

| ROS Scavenging Activity | Directly and dose-dependently scavenges reactive oxygen species. dntb.gov.ua |

| Protection Against Oxidative Stress | Decreases markers of lipid peroxidation (MDA, 8-isoprostane) and protects cells from H2O2-induced death. dntb.gov.ua |

| Impact on Cellular Redox Homeostasis | Upregulates the Nrf2/HO-1 signaling pathway to enhance endogenous antioxidant defenses. dntb.gov.ua |

| Antibacterial Efficacy | As a cinnamaldehyde derivative, it is expected to disrupt bacterial cell membranes and inhibit cell division. |

Antifungal Properties

While research has established the broad-spectrum antifungal activity of cinnamaldehyde and its various derivatives, specific studies focusing exclusively on this compound are limited. However, the existing body of research on related compounds provides strong indications of its potential as an antifungal agent. Cinnamaldehyde, the parent compound of this compound, has demonstrated significant efficacy against various fungal pathogens, including Candida albicans, a common cause of opportunistic infections in humans nih.gov.

Studies have shown that cinnamaldehyde derivatives can effectively inhibit the growth of fluconazole-resistant Candida albicans strains yuntsg.com. For instance, certain chlorinated derivatives of cinnamaldehyde have exhibited minimum inhibitory concentrations (MICs) of 25 μg/mL against C. albicans yuntsg.com. The fungicidal activity of these derivatives was found to be dependent on both concentration and time yuntsg.com. Furthermore, α-Methyl and trans-4-methyl cinnamaldehydes have been shown to inhibit biofilm formation, a key virulence factor for C. albicans, by over 90% at a concentration of 50 μg/mL frontiersin.org.

Although direct MIC values for this compound against various fungal species are not extensively documented in the available literature, the potent antifungal effects of its structural analogs suggest a promising area for future investigation. The structural similarity of this compound to these active compounds implies that it may possess comparable or unique antifungal properties that warrant further exploration.

Mechanisms of Action (e.g., cell membrane disruption)

The primary mechanism underlying the antifungal activity of cinnamaldehyde and its derivatives is believed to be the disruption of the fungal cell membrane and cell wall integrity nih.govmdpi.comnih.gov. This disruption leads to increased membrane permeability, resulting in the leakage of essential intracellular components and ultimately, cell death mdpi.comnih.gov.

Research on trans-cinnamaldehyde has demonstrated its ability to alter the permeability of the cell membrane of Penicillium italicum, a common postharvest citrus pathogen nih.gov. This was evidenced by the leakage of cellular materials and changes in membrane and cell wall integrity nih.gov. Scanning electron microscopy of fungi treated with cinnamaldehyde has revealed significant morphological changes, including a sunken and distorted surface, indicating a loss of structural integrity of the cell wall nih.gov. Furthermore, cinnamaldehyde treatment has been shown to trigger the accumulation of reactive oxygen species (ROS), which can damage the mitochondrial membrane nih.gov.

Studies on Fusarium oxysporum have also shown that cinnamaldehyde disrupts cell membrane integrity, leading to increased leakage of proteins and nucleic acids mdpi.com. This damage to the cell membrane is considered a key factor in its fungistatic action mdpi.com. In the case of Geotrichum citri-aurantii, cinnamaldehyde treatment resulted in clear morphological changes to the cell walls and membranes nih.gov. While direct studies on the mechanism of action of this compound are not widely available, it is highly probable that it shares a similar mechanism of disrupting fungal cell membrane and wall integrity, given its structural relation to cinnamaldehyde.

Other Potential Therapeutic Applications

Cardioprotective Effects

Preclinical studies have provided compelling evidence for the cardioprotective effects of this compound, particularly in the context of ischemia/reperfusion (I/R) injury. An in vivo study utilizing a rat model of cardiac I/R injury demonstrated that preconditioning with 2'-Hydroxycinnamaldehyde (HCA) significantly mitigated the detrimental effects of I/R.